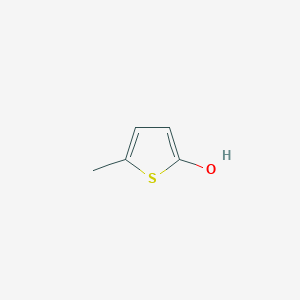

5-Methylthiophen-2-ol

Vue d'ensemble

Description

5-Methylthiophen-2-ol, also known as (5-methyl-2-thienyl)methanol, is a chemical compound with the molecular formula C6H8OS . It has a molecular weight of 128.19 and is typically stored in a dark place under an inert atmosphere . The compound is usually kept in a freezer under -20°C .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Methylthiophen-2-ol, has been a topic of interest in medicinal chemistry . For instance, Jubair et al. synthesized novel series of 2-(bromomethyl)-5-aryl-thiophenes derivatives via Suzuki cross-coupling reactions . Another study described the synthesis of thiophene-containing Baylis–Hillman adducts .Molecular Structure Analysis

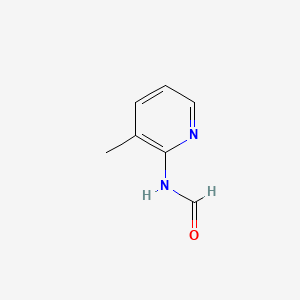

The molecular structure of 5-Methylthiophen-2-ol consists of a thiophene ring with a methyl group at the 5-position and a hydroxyl group at the 2-position . The InChI code for this compound is 1S/C6H8OS/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 .Physical And Chemical Properties Analysis

5-Methylthiophen-2-ol is a liquid at room temperature . It has a molecular weight of 114.17 . The compound is typically stored in a dark place under an inert atmosphere . It is usually kept in a freezer under -20°C .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene and its substituted derivatives, including 5-Methylthiophen-2-ol, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Properties

These compounds have been found to have anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions caused by inflammation.

Antipsychotic Properties

Thiophene derivatives have also been found to have antipsychotic properties . This suggests potential uses in the treatment of mental health disorders.

Antifungal Properties

Another application of these compounds is in the development of antifungal medications . They have been found to be effective against a variety of fungal infections.

Anticancer Properties

Thiophene derivatives have been found to have anticancer properties . This suggests potential uses in the development of new cancer treatments.

Anticonvulsant and Antinociceptive Activity

A compound with a structure containing both pyrrolidine-2,5-dione and thiophene rings, including 5-Methylthiophen-2-ol, showed promising anticonvulsant and antinociceptive activities . This suggests potential uses in the treatment of epilepsy and pain management.

Antitubercular Activity

Thiophene containing compounds have also been studied for their antitubercular activity . This suggests potential uses in the treatment of tuberculosis.

Urease Inhibition Activity

Among all the synthesized derivatives, a compound containing a thiophene ring showed excellent urease inhibition activity . This suggests potential uses in the treatment of diseases caused by urease-producing bacteria.

Safety and Hazards

The safety data sheet for 5-Methylthiophen-2-ol indicates that it is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is also noted to cause serious eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Thiophene and its derivatives, including 5-Methylthiophen-2-ol, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . This has attracted great interest in both industry and academia. Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Another potential direction could be the exploration of the photophysical properties of thiophene derivatives .

Mécanisme D'action

Target of Action

Thiophene and its derivatives, which include 5-methylthiophen-2-ol, are known to have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects

Result of Action

Given the wide range of therapeutic properties reported for thiophene derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-methylthiophen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBAKQKODPPOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291474 | |

| Record name | 5-methylthiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophen-2-ol | |

CAS RN |

503-91-3 | |

| Record name | 5-Methylthiophene-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75769 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylthiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052946.png)

![3-Propyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052947.png)

![3-Ethyl-6-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052948.png)

![3-Ethyl-8-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052950.png)

![8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052958.png)

![2,6-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052960.png)

![6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052961.png)